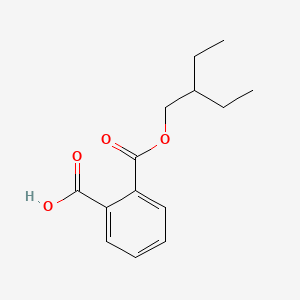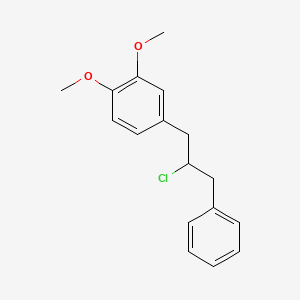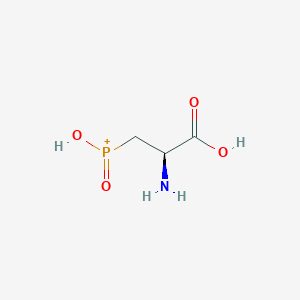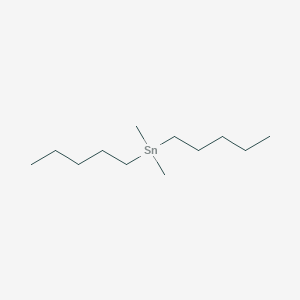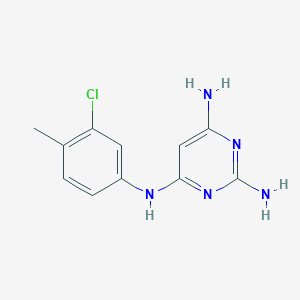
4-N-(3-chloro-4-methylphenyl)pyrimidine-2,4,6-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-N-(3-chloro-4-methylphenyl)pyrimidine-2,4,6-triamine is a heterocyclic compound that contains a pyrimidine ring substituted with an amino group at positions 2, 4, and 6, and a 3-chloro-4-methylphenyl group at the nitrogen atom at position 4
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-(3-chloro-4-methylphenyl)pyrimidine-2,4,6-triamine typically involves the reaction of 3-chloro-4-methylaniline with a pyrimidine derivative. One common method involves the use of a Suzuki-Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-N-(3-chloro-4-methylphenyl)pyrimidine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
4-N-(3-chloro-4-methylphenyl)pyrimidine-2,4,6-triamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 4-N-(3-chloro-4-methylphenyl)pyrimidine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Pyridopyrimidines: These compounds have a similar pyrimidine core structure and are known for their therapeutic potential.
Uniqueness
4-N-(3-chloro-4-methylphenyl)pyrimidine-2,4,6-triamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with a 3-chloro-4-methylphenyl group makes it a valuable compound for research and development in multiple fields.
Propiedades
Número CAS |
91090-21-0 |
|---|---|
Fórmula molecular |
C11H12ClN5 |
Peso molecular |
249.70 g/mol |
Nombre IUPAC |
4-N-(3-chloro-4-methylphenyl)pyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C11H12ClN5/c1-6-2-3-7(4-8(6)12)15-10-5-9(13)16-11(14)17-10/h2-5H,1H3,(H5,13,14,15,16,17) |
Clave InChI |
RUXYUHJTUKIYJQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC2=NC(=NC(=C2)N)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl [(4-methylnaphthalen-1-yl)methyl]propanedioate](/img/structure/B14347667.png)
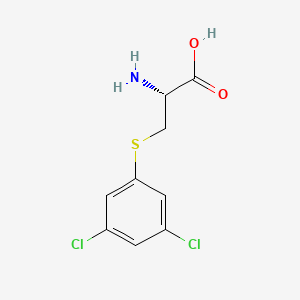
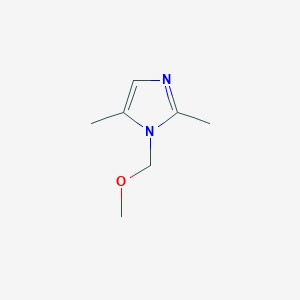
![2-[(4-Nitrophenyl)methyl]benzonitrile](/img/structure/B14347689.png)
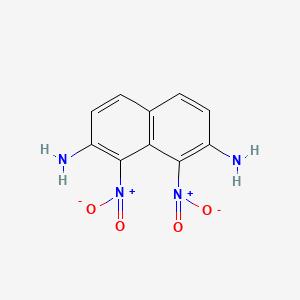
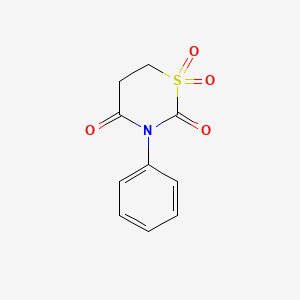
![4-{3-[4-(Trifluoromethyl)phenoxy]phenoxy}pent-2-enoic acid](/img/structure/B14347705.png)
![[(Diiodostannanediyl)di(prop-1-yne-3,1-diyl)]bis(trimethylsilane)](/img/structure/B14347708.png)
![Benzamide, N-[(4-methoxyphenyl)methoxy]-](/img/structure/B14347715.png)
